In Vitro Antibacterial Potency (MIC) vs. Active Clindamycin
Clindamycin Palmitate Sulfoxide demonstrates significantly reduced antibacterial activity compared to its active parent molecule, clindamycin, confirming its classification as an impurity with minimal therapeutic contribution. In standardized MIC assays against Staphylococci and Streptococci, the sulfoxide metabolite requires a substantially higher concentration to inhibit bacterial growth [1].
| Evidence Dimension | In vitro antibacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC > 6.25 μg/mL |
| Comparator Or Baseline | Clindamycin: MIC < 0.05 μg/mL |
| Quantified Difference | The target compound is >125-fold less potent than the comparator. |
| Conditions | In vitro MIC assay against Staphylococci and Streptococci |
Why This Matters
This quantitative data validates the compound's primary utility as a critical impurity standard for pharmaceutical analysis, rather than as a therapeutic agent, directing procurement toward QC and R&D departments.
- [1] K. Mashimo, et al. Laboratory and Clinical Investigations on Clindamycin-2-phosphate. Jpn. J. Antibiot. 1977;30(4):266-277. View Source
